N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide
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Overview
Description
N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide is a complex organic compound that belongs to the class of thienopyrimidines These compounds are known for their diverse biological activities and potential therapeutic applications The structure of this compound includes a thienopyrimidine core, which is a bicyclic system consisting of a thiophene ring fused to a pyrimidine ring
Preparation Methods
The synthesis of N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thienopyrimidine Core: The synthesis begins with the construction of the thienopyrimidine core. This can be achieved through the cyclization of appropriate thiophene and pyrimidine precursors under specific reaction conditions.
Introduction of the Benzyl Group: The benzyl group is introduced via a nucleophilic substitution reaction. This step often involves the use of benzyl halides and a suitable base to facilitate the substitution.
Attachment of the Sulfanylacetamide Moiety: The final step involves the attachment of the sulfanylacetamide group to the thienopyrimidine core. This can be accomplished through a thiol-ene reaction or other suitable coupling reactions.
Industrial production methods for this compound may involve optimization of these synthetic routes to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate. This reaction may lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions may result in the reduction of the sulfanyl group to a thiol.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyl group. Common reagents for these reactions include alkyl halides and bases.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, the compound is studied for its potential as a therapeutic agent. It has shown promise in preliminary studies for its anti-inflammatory and anticancer properties.
Medicine: The compound is being investigated for its potential use in drug development. Its ability to interact with specific molecular targets makes it a candidate for the treatment of various diseases.
Industry: In the industrial sector, the compound is used in the development of new materials and chemical processes. Its unique chemical properties make it suitable for various applications, including catalysis and material science.
Mechanism of Action
The mechanism of action of N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide involves its interaction with specific molecular targets. The compound is believed to exert its effects by binding to enzymes or receptors involved in key biological pathways. This binding can modulate the activity of these targets, leading to various biological effects. For example, the compound may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting anti-inflammatory or anticancer effects.
Comparison with Similar Compounds
N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide can be compared with other thienopyrimidine derivatives. Similar compounds include:
Thieno[2,3-d]pyrimidine: This compound shares the same core structure but lacks the benzyl and sulfanylacetamide groups. It is used as a precursor in the synthesis of more complex thienopyrimidine derivatives.
6-ethylthieno[2,3-d]pyrimidine: This compound is similar but lacks the benzyl and sulfanylacetamide groups. It is studied for its potential biological activities.
N-benzylthieno[2,3-d]pyrimidine: This compound includes the benzyl group but lacks the sulfanylacetamide group. It is used in the synthesis of various thienopyrimidine derivatives.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-benzyl-2-(6-ethylthieno[2,3-d]pyrimidin-4-yl)sulfanylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3OS2/c1-2-13-8-14-16(19-11-20-17(14)23-13)22-10-15(21)18-9-12-6-4-3-5-7-12/h3-8,11H,2,9-10H2,1H3,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXHXBFMWWXLFSR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(S1)N=CN=C2SCC(=O)NCC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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